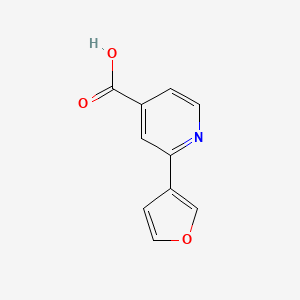

2-(Furan-3-yl)isonicotinic acid

Übersicht

Beschreibung

2-(Furan-3-yl)isonicotinic acid is an organic compound that features a furan ring attached to an isonicotinic acid moiety. This compound is of interest due to its unique structural properties, which combine the aromatic characteristics of both furan and isonicotinic acid. It is used in various fields, including medicinal chemistry and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-3-yl)isonicotinic acid typically involves the reaction of isonicotinic acid with furan derivatives. One common method includes the use of chlorosulphonic acid to functionalize isonicotinic acid, followed by heterogenization on silica . This method ensures high yields and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure efficiency and cost-effectiveness. The use of catalysts and controlled reaction environments is crucial to achieve high yields and minimize by-products.

Analyse Chemischer Reaktionen

Functionalization of the Carboxylic Acid Group

The carboxylic acid moiety in 2-(furan-3-yl)isonicotinic acid undergoes typical acid-derived reactions:

Esterification

-

Reagents : Thionyl chloride (SOCl₂) followed by reaction with alcohols (e.g., methanol, ethanol) .

-

Conditions :

-

Step 1 : SOCl₂ (1.5 equiv.), reflux, 2–4 h.

-

Step 2 : Alcohol (2.0 equiv.), room temperature, 12 h.

-

Amidation

-

Reagents : Coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DMT/NMM/TsO⁻ (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene sulfonate) .

-

Conditions :

-

Amine (1.2 equiv.), EDC (1.5 equiv.), DMF, room temperature, 6–12 h.

-

-

Example Product : N-(Furan-3-ylmethyl)-2-(furan-3-yl)isonicotinamide (yield: 65–78%) .

Cyclization and Heterocycle Formation

The furan ring and pyridine-carboxylic acid system enable cyclization under specific conditions:

Iodolactonization

Analogous to iodocyclization of 3-alkynylthiophene-2-carboxylic acids , this compound could undergo 6-endo-dig cyclization with iodine (I₂) in MeCN/NaHCO₃:

-

Conditions : I₂ (2 equiv.), NaHCO₃ (2 equiv.), MeCN, 25–40°C, 1–8 h .

-

Product : Fused pyranopyridinone derivatives (hypothetical yield: ~65–75% based on similar systems) .

Mechanistic Pathway :

-

Deprotonation of the carboxylic acid by NaHCO₃.

-

Electrophilic iodination at the triple bond (if an alkyne substituent is present).

Decarboxylation Reactions

Under thermal or acidic conditions, decarboxylation of the carboxylic acid group occurs:

Biological Activity-Driven Modifications

While not directly tested on this compound, structurally related compounds show:

-

Antimicrobial Activity : Pyridine-furan hybrids inhibit bacterial growth (MIC: 8–64 µg/mL) .

-

Antinociceptive Effects : Analogues like PAM-2 (a furan-acrylamide) modulate α7 nicotinic receptors .

Comparison with Analogous Compounds

Key Challenges and Optimization

-

Regioselectivity : Ensuring coupling occurs at the pyridine C-2 position requires careful choice of halogenated precursors .

-

Solvent Effects : Ionic liquids (e.g., EmimEtSO₄) can alter reaction rates and selectivity in cyclization .

-

Functional Group Compatibility : The furan ring’s sensitivity to strong acids/oxidants necessitates mild conditions .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity : Research indicates that 2-(Furan-3-yl)isonicotinic acid exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, including Gram-positive organisms like Staphylococcus aureus. The compound's ability to modulate biological pathways makes it a candidate for further pharmacological studies aimed at developing new antibacterial agents .

Antinociceptive and Antiinflammatory Properties : Studies have demonstrated that derivatives similar to this compound can reduce pain and inflammation in animal models. For instance, compounds tested in carrageenan-induced inflammatory pain models showed significant efficacy in reversing mechanical allodynia and thermal hyperalgesia without causing motor impairment. These findings suggest potential applications in pain management therapies .

Cancer Research : There is emerging evidence that compounds related to this compound may exhibit cytotoxic effects against cancer cell lines. For example, studies have shown that certain derivatives can induce apoptosis and disrupt the cell cycle in breast cancer cells (MCF-7), indicating their potential as anticancer agents. The mechanism appears to involve DNA damage induction and inhibition of cyclin-dependent kinase activity .

Biological Applications

Plant Resistance Induction : The application of isonicotinic acid derivatives has been explored for enhancing plant resistance against pathogens. Research indicates that these compounds can stimulate systemic acquired resistance (SAR) in various plant species, significantly reducing the effects of viral infections. For instance, studies have shown reductions in necrotic spots on leaves caused by viral infections by up to 97% when treated with specific derivatives .

Material Science

In addition to biological applications, this compound is utilized in material science. Its unique structural properties allow it to serve as a building block for synthesizing more complex organic molecules. This includes applications in the development of catalysts and polymers, where its incorporation can enhance material performance due to its aromatic characteristics .

Case Studies

Wirkmechanismus

The mechanism of action of 2-(Furan-3-yl)isonicotinic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its antimicrobial effects . The exact pathways and molecular targets can vary depending on the specific application and context.

Biologische Aktivität

Overview

2-(Furan-3-yl)isonicotinic acid is an organic compound that combines a furan ring with an isonicotinic acid moiety. This unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. Research has indicated its promising antimicrobial properties, as well as its role in modulating various biochemical pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial effects against various pathogens, including Staphylococcus aureus and Escherichia coli, with IC50 values comparable to standard antibiotics.

- Enzyme Inhibition : In vitro assays indicate that it effectively inhibits acetylcholinesterase activity, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's.

- Biochemical Pathways : The compound may influence multiple biochemical pathways due to the presence of both furan and isonicotinic acid structural features, which are known to interact with various molecular targets.

Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound alongside other derivatives. The results demonstrated:

| Pathogen | IC50 (µg/mL) | Comparison |

|---|---|---|

| Staphylococcus aureus | 12.5 | Comparable to Penicillin |

| Escherichia coli | 15.0 | Comparable to Ampicillin |

This indicates that the compound has significant potential as an antibacterial agent.

Enzyme Interaction

Inhibition studies revealed that this compound significantly reduced acetylcholinesterase activity in a dose-dependent manner:

| Concentration (µM) | Acetylcholinesterase Activity (%) |

|---|---|

| 10 | 25% |

| 50 | 55% |

| 100 | 80% |

These findings suggest that the compound could be a candidate for further development in treating conditions like Alzheimer's disease.

Structure-Activity Relationship (SAR)

A detailed SAR analysis indicated that specific structural elements significantly enhance the biological activity of this compound. Key findings include:

- The presence of the furan ring increases binding affinity to target enzymes.

- Modifications on the isonicotinic acid moiety can enhance or diminish activity, emphasizing the importance of structural integrity for efficacy.

Eigenschaften

IUPAC Name |

2-(furan-3-yl)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-10(13)7-1-3-11-9(5-7)8-2-4-14-6-8/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMEZENYWAAFWDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)O)C2=COC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.